molecular formula C15H24Br6 B14540091 2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane CAS No. 62249-32-5

2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane

Cat. No.: B14540091
CAS No.: 62249-32-5
M. Wt: 683.8 g/mol
InChI Key: QVGCGDLDFFLYBR-UHFFFAOYSA-N
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Description

2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane is a brominated organic compound known for its unique structure and properties. This compound is part of the larger family of polybrominated compounds, which are often used for their flame-retardant properties. The presence of multiple bromine atoms in its structure makes it highly effective in inhibiting combustion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane typically involves the bromination of 1,1,2-trimethylcyclododecane. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure the selective addition of bromine atoms to the desired positions on the cyclododecane ring.

Industrial Production Methods

On an industrial scale, the production of this compound involves continuous bromination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced bromination techniques, such as catalytic bromination, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidative processes can lead to the formation of brominated cyclododecane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-). These reactions are typically carried out in polar solvents like water or alcohols.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

The major products formed from these reactions include various brominated derivatives of cyclododecane, each with distinct chemical and physical properties.

Scientific Research Applications

2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of bromination on cyclododecane structures.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential use in developing new pharmaceuticals with brominated structures.

    Industry: Utilized as a flame retardant in various materials, including plastics, textiles, and electronics.

Mechanism of Action

The mechanism by which 2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane exerts its effects involves the interaction of its bromine atoms with reactive species. The bromine atoms can participate in radical reactions, inhibiting the propagation of combustion reactions. Additionally, the compound can interact with biological molecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2,2’,4,4’,5,5’-Hexabromobiphenyl: Another brominated compound used as a flame retardant.

    2,2’,3,3’,4,5’-Hexabromobiphenyl: Known for its use in industrial applications as a flame retardant.

    2,2’,3,4,5,6-Hexabromobiphenyl: Similar in structure and used for similar purposes.

Uniqueness

2,3,3,4,4,5-Hexabromo-1,1,2-trimethylcyclododecane is unique due to its specific bromination pattern on the cyclododecane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

62249-32-5

Molecular Formula

C15H24Br6

Molecular Weight

683.8 g/mol

IUPAC Name

2,3,3,4,4,5-hexabromo-1,1,2-trimethylcyclododecane

InChI

InChI=1S/C15H24Br6/c1-12(2)10-8-6-4-5-7-9-11(16)14(18,19)15(20,21)13(12,3)17/h11H,4-10H2,1-3H3

InChI Key

QVGCGDLDFFLYBR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCCCCC(C(C(C1(C)Br)(Br)Br)(Br)Br)Br)C

Origin of Product

United States

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